
N,N-dimethyl-1-phenylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-phenylpyrazole-3-carboxamide, also known as DMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1-phenylpyrazole-3-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. N,N-dimethyl-1-phenylpyrazole-3-carboxamide has also been shown to activate the adenosine receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N,N-dimethyl-1-phenylpyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N,N-dimethyl-1-phenylpyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dimethyl-1-phenylpyrazole-3-carboxamide in lab experiments is its well-established synthesis method, which makes it easy to obtain in large quantities. N,N-dimethyl-1-phenylpyrazole-3-carboxamide is also relatively stable and has a long shelf-life, making it a convenient tool for scientific research. However, one limitation of using N,N-dimethyl-1-phenylpyrazole-3-carboxamide is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving N,N-dimethyl-1-phenylpyrazole-3-carboxamide. One area of interest is its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to investigate the mechanisms underlying this effect and to determine whether N,N-dimethyl-1-phenylpyrazole-3-carboxamide could be effective in treating cancer in vivo. Another area of interest is the development of new derivatives of N,N-dimethyl-1-phenylpyrazole-3-carboxamide with improved pharmacological properties, such as increased potency or selectivity for specific targets. Overall, N,N-dimethyl-1-phenylpyrazole-3-carboxamide is a valuable tool for investigating various biological processes, and its potential applications in scientific research are vast.
Méthodes De Synthèse
N,N-dimethyl-1-phenylpyrazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of phenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with dimethylformamide. The final step involves the addition of acetic anhydride to the mixture, resulting in the formation of N,N-dimethyl-1-phenylpyrazole-3-carboxamide. This synthesis method has been well-established and is widely used in the scientific community.
Applications De Recherche Scientifique
N,N-dimethyl-1-phenylpyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and antipyretic properties. N,N-dimethyl-1-phenylpyrazole-3-carboxamide has also been investigated for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N,N-dimethyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-14(2)12(16)11-8-9-15(13-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWPFESWNNRTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-phenylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

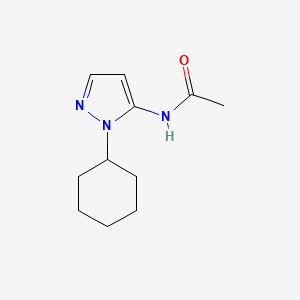
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
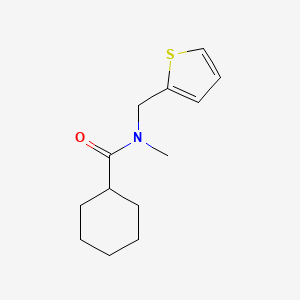
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)
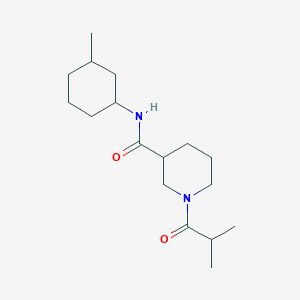

![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
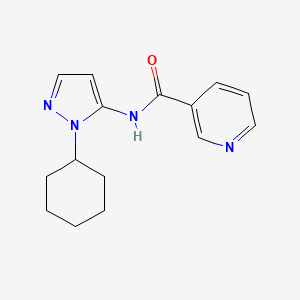
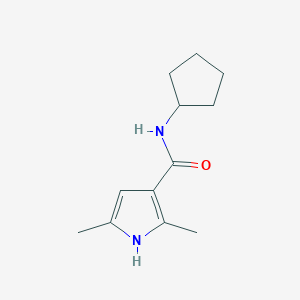
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)
![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)

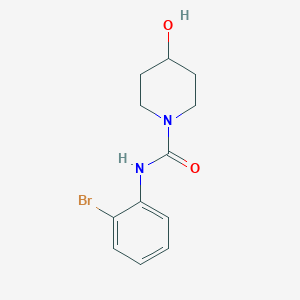
![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)